3-Phenylsulfanyl-5-trifluoromethyl-pyridine-2-carboxylic acid 3-Phenylsulfanyl-5-trifluoromethyl-pyridine-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 2088942-85-0
VCID: VC2764662
InChI: InChI=1S/C13H8F3NO2S/c14-13(15,16)8-6-10(11(12(18)19)17-7-8)20-9-4-2-1-3-5-9/h1-7H,(H,18,19)
SMILES: C1=CC=C(C=C1)SC2=C(N=CC(=C2)C(F)(F)F)C(=O)O
Molecular Formula: C13H8F3NO2S
Molecular Weight: 299.27 g/mol

3-Phenylsulfanyl-5-trifluoromethyl-pyridine-2-carboxylic acid

CAS No.: 2088942-85-0

VCID: VC2764662

Molecular Formula: C13H8F3NO2S

Molecular Weight: 299.27 g/mol

* For research use only. Not for human or veterinary use.

3-Phenylsulfanyl-5-trifluoromethyl-pyridine-2-carboxylic acid - 2088942-85-0

Description

3-Phenylsulfanyl-5-trifluoromethyl-pyridine-2-carboxylic acid is a complex organic compound characterized by its unique structural features, including a phenylsulfanyl group, a trifluoromethyl group, and a pyridine ring. This compound has garnered significant attention due to its potential applications in medicinal chemistry and its intriguing biological activities.

Synthesis and Preparation Methods

The synthesis of 3-Phenylsulfanyl-5-trifluoromethyl-pyridine-2-carboxylic acid typically involves multi-step organic reactions. A common method begins with the halogenation of a pyridine derivative, followed by nucleophilic substitution to introduce the phenylsulfanyl group. The trifluoromethyl group is often introduced via a trifluoromethylation reaction using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions such as the presence of a base and a catalyst.

Industrial Production

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium or copper complexes are often used to facilitate the reactions, and the process conditions are optimized for temperature, pressure, and solvent choice to maximize efficiency and minimize by-products.

Chemical Reactions and Transformations

3-Phenylsulfanyl-5-trifluoromethyl-pyridine-2-carboxylic acid can undergo several types of chemical reactions:

  • Oxidation: The phenylsulfanyl group can undergo oxidation to form sulfoxides or sulfones using reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).

  • Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde under appropriate conditions using reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3).

  • Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, especially under the influence of strong nucleophiles like amines or thiols in the presence of a base.

Biological Activity

Research indicates that 3-Phenylsulfanyl-5-trifluoromethyl-pyridine-2-carboxylic acid exhibits various biological activities:

  • Antimicrobial Activity: In vitro studies have shown significant antimicrobial properties against bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL.

  • Antiviral Activity: It has been evaluated for its antiviral potential, particularly against viral pathogens, and is believed to inhibit viral replication by interfering with viral protein synthesis. A study on the tobacco mosaic virus (TMV) showed an effective reduction in viral load with an EC of approximately 58.7 µg/mL.

Comparison with Similar Compounds

CompoundKey FeaturesBiological Activity
3-Phenylsulfanyl-pyridine-2-carboxylic acidLacks trifluoromethyl group, potentially reducing hydrophobicity and binding affinity.Less studied, but may have reduced biological efficacy compared to the trifluoromethylated version.
5-Trifluoromethyl-pyridine-2-carboxylic acidLacks phenylsulfanyl group, affecting reactivity and biological interactions.Exhibits different reactivity and biological activity profiles due to the absence of the phenylsulfanyl group.
3-Phenylsulfanyl-5-trifluoromethyl-pyridine-2-carboxylic acidCombines phenylsulfanyl and trifluoromethyl groups, enhancing stability, reactivity, and binding affinity.Demonstrates antimicrobial and antiviral properties, making it valuable for medicinal applications.
CAS No. 2088942-85-0
Product Name 3-Phenylsulfanyl-5-trifluoromethyl-pyridine-2-carboxylic acid
Molecular Formula C13H8F3NO2S
Molecular Weight 299.27 g/mol
IUPAC Name 3-phenylsulfanyl-5-(trifluoromethyl)pyridine-2-carboxylic acid
Standard InChI InChI=1S/C13H8F3NO2S/c14-13(15,16)8-6-10(11(12(18)19)17-7-8)20-9-4-2-1-3-5-9/h1-7H,(H,18,19)
Standard InChIKey GHRXTUYZHPNCDI-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)SC2=C(N=CC(=C2)C(F)(F)F)C(=O)O
Canonical SMILES C1=CC=C(C=C1)SC2=C(N=CC(=C2)C(F)(F)F)C(=O)O
PubChem Compound 122131485
Last Modified Aug 16 2023

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